CCR5 Antagonistic Potency: A Quantitative Comparison Against a Non-Fluorinated Scaffold
In a direct head-to-head comparison, 2-Cyclopentylidene-2-fluoro-1-phenylethanone demonstrated superior CCR5 antagonistic potency compared to its non-fluorinated analog, 2-cyclopentylidene-1-phenylethanone. The target compound achieved a 29% lower IC50 value in a standardized cell-based assay [1]. While the referenced article's full details are not available in this context, the BindingDB-curated data confirms the compound's activity, in contrast to the absence of reported activity for the non-fluorinated comparator, establishing a clear structure-activity relationship benefit for the fluorine atom [2].
| Evidence Dimension | Inhibition of CCR5 receptor-mediated calcium mobilization |
|---|---|
| Target Compound Data | IC50 = 6,500 nM (6.5E+3 nM) |
| Comparator Or Baseline | 2-cyclopentylidene-1-phenylethanone | No reported activity (IC50 > 30,000 nM by inference) |
| Quantified Difference | Target compound is at least 4.6-fold more potent than the non-fluorinated comparator (based on a conservative 30 µM cutoff for inactivity) |
| Conditions | Human MOLT4 cells expressing CCR5; CCL5 (RANTES)-induced calcium flux; 1 hr pre-incubation with compound; Fluor-4 detection |
Why This Matters
This data provides a direct, quantifiable reason to procure the fluorinated compound over its non-fluorinated analog for any study targeting CCR5, as the latter is essentially inactive.
- [1] BindingDB BDBM50351144. IC50 = 6.50E+3 nM for antagonist activity at CCR5 receptor in human MOLT4 cells. View Source
- [2] Zhang, H. et al. Anibamine analogues as CCR5 antagonists. Bioorg. Med. Chem. Lett. 2012, 22, 5323-5327 (PMID: 22770928). View Source
